N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring, followed by the introduction of the piperidine and benzoyl groups. Common reagents used in these reactions include methylthio compounds, benzoyl chlorides, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group, potentially converting it into a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter the benzoyl group or the isoxazole ring.
Substitution: The piperidine ring and benzoyl group can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols or hydrocarbons.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-1-(2-(methylthio)benzoyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different functional groups.
Isoxazole derivatives: Compounds containing the isoxazole ring, which may have similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring, used in various medicinal chemistry applications.
Uniqueness
This compound is unique due to its combination of the isoxazole ring, piperidine ring, and benzoyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-methylsulfanylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-11-16(20-24-12)19-17(22)13-7-9-21(10-8-13)18(23)14-5-3-4-6-15(14)25-2/h3-6,11,13H,7-10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFDKLZXQFXBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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